1-cyclopentyl-5-nitropyrimidine-2,4-dione

説明

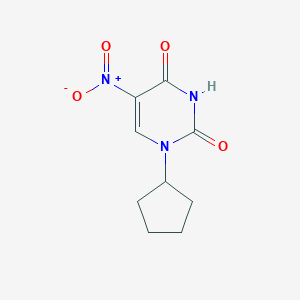

1-cyclopentyl-5-nitropyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a cyclopentyl group attached to the nitrogen atom at position 1 and a nitro group at position 5 of the pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-nitropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with urea and nitric acid, followed by cyclization to form the desired pyrimidine ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Types of Reactions

1-cyclopentyl-5-nitropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of N(1)-Cyclopentyl-5-aminopyrimidine-2,4-dione.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

科学的研究の応用

1-cyclopentyl-5-nitropyrimidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of 1-cyclopentyl-5-nitropyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, contributing to its potential therapeutic properties.

類似化合物との比較

Similar Compounds

N(1)-Cyclopentyl-5-aminopyrimidine-2,4-dione: A reduced form of the compound with an amino group instead of a nitro group.

N(1)-Cyclopentyl-5-chloropyrimidine-2,4-dione: A derivative with a chlorine atom at position 5.

N(1)-Cyclopentyl-5-methylpyrimidine-2,4-dione: A derivative with a methyl group at position 5.

Uniqueness

1-cyclopentyl-5-nitropyrimidine-2,4-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making the compound versatile for synthetic and research applications.

生物活性

1-Cyclopentyl-5-nitropyrimidine-2,4-dione (CAS No. 137487-63-9) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a nitro group and a cyclopentyl substituent. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Nitric Oxide Synthase Inhibition

Research indicates that this compound exhibits inhibitory activity against nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) in the body. NO plays a critical role in various physiological processes, including vasodilation and neurotransmission. By inhibiting NOS, this compound may alter NO levels, potentially impacting cardiovascular and neurological functions.

Anticancer Properties

The compound has also shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases. This property makes it a candidate for further investigation in cancer therapeutics.

Biological Effects

The biological effects of this compound can be summarized as follows:

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Inhibition of Nitric Oxide Synthase | Decreased NO production | Competitive inhibition of NOS |

| Anticancer Activity | Induction of apoptosis in cancer cells | Activation of apoptotic pathways |

| Anti-inflammatory Effects | Reduction in inflammation markers | Modulation of cytokine release |

Case Studies and Research Findings

-

In Vitro Studies on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The IC50 values varied depending on the cell type but generally indicated potent anticancer activity. -

Animal Models for Inflammatory Diseases

In animal models, administration of this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases. The mechanisms involved may include modulation of immune responses and direct effects on inflammatory pathways. -

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption properties with moderate bioavailability. Toxicological assessments have not revealed significant adverse effects at therapeutic doses, although further studies are needed to fully understand its safety profile.

特性

IUPAC Name |

1-cyclopentyl-5-nitropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c13-8-7(12(15)16)5-11(9(14)10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEFQKMAFHXHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=O)NC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160202 | |

| Record name | N(1)-Cyclopentyl-5-nitropyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137487-63-9 | |

| Record name | N(1)-Cyclopentyl-5-nitropyrimidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137487639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(1)-Cyclopentyl-5-nitropyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。